![molecular formula C11H12N2O2S B5061301 N-(cyanomethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5061301.png)
N-(cyanomethyl)-2-methoxy-4-(methylthio)benzamide
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Overview
Description
“N-(cyanomethyl)-2-methoxy-4-(methylthio)benzamide” is likely a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group . Benzamides are fundamental and widespread functional groups, and they are usually considered as poor electrophiles due to resonance stabilization of the amide bond .
Synthesis Analysis
Benzamides can be synthesized through various methods. One approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can react with azo and diazo compounds to generate toxic gases . They can also undergo the direct nucleophilic acyl substitution reaction with some amides .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, benzamide has a molecular weight of 121.14 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10-7-8(16-2)3-4-9(10)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRONHMCVIEVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide |
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